molecular formula C7H5Cl3O B6230830 (2,3,6-trichlorophenyl)methanol CAS No. 100960-29-0

(2,3,6-trichlorophenyl)methanol

Cat. No.: B6230830
CAS No.: 100960-29-0
M. Wt: 211.5
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Description

(2,3,6-Trichlorophenyl)methanol is a chlorinated aromatic alcohol with the molecular formula C₇H₅Cl₃O and a molecular weight of 211.48 g/mol . The compound features a benzene ring substituted with three chlorine atoms at the 2-, 3-, and 6-positions and a hydroxymethyl (-CH₂OH) group. It is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals, as evidenced by its role in metallo-β-lactamase inhibitor studies and pesticide derivative synthesis .

Properties

CAS No.

100960-29-0

Molecular Formula

C7H5Cl3O

Molecular Weight

211.5

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,3,6-Trichlorophenyl)methanol can be synthesized through several methods. One common approach involves the chlorination of phenol to produce 2,3,6-trichlorophenol, followed by a reduction reaction to introduce the methanol group. The reaction conditions typically involve the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes followed by catalytic reduction. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions

(2,3,6-Trichlorophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form (2,3,6-trichlorophenyl)methanone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction can convert the methanol group to a methyl group, producing (2,3,6-trichlorophenyl)methane.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: (2,3,6-Trichlorophenyl)methanone.

    Reduction: (2,3,6-Trichlorophenyl)methane.

    Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

(2,3,6-Trichlorophenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2,3,6-trichlorophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical processes within cells. Its chlorinated phenyl ring and methanol group contribute to its reactivity and ability to form stable complexes with biological molecules.

Comparison with Similar Compounds

Structural Analogues: Chlorinated Phenyl Alcohols and Derivatives

Table 1: Molecular and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
(2,3,6-Trichlorophenyl)methanol C₇H₅Cl₃O 211.48 -Cl (2,3,6); -CH₂OH Intermediate in enzyme inhibitors
(3-Chloro-4-(trifluoromethoxy)phenyl)methanol C₈H₆ClF₃O₂ 258.58 -Cl (3); -CF₃O (4); -CH₂OH Fluorinated analog; higher electronegativity
2-(2,4,6-Trichlorophenoxy)ethanol C₈H₇Cl₃O₂ 261.50 -Cl (2,4,6); -OCH₂CH₂OH Herbicide metabolite
(2,3,5,6-Tetrafluoro-4-methoxyphenyl)methanol C₈H₆F₄O₂ 234.13 -F (2,3,5,6); -OCH₃ (4); -CH₂OH Fluorinated derivative; potential pharmaceutical use

Key Differences :

  • Electron-withdrawing effects: The trifluoromethoxy group in the 4-position of (3-Chloro-4-(trifluoromethoxy)phenyl)methanol increases electronegativity compared to chlorine, altering reactivity in substitution reactions .
  • Biological activity: this compound's hydroxymethyl group enables hydrogen bonding in enzyme active sites (e.g., metallo-β-lactamase inhibition), whereas ethoxy derivatives like 2-(2,4,6-Trichlorophenoxy)ethanol are more hydrophobic, favoring herbicidal activity .

Positional Isomers and Functional Group Variants

Table 2: Positional Isomers and Functional Group Comparisons
Compound Name Substituent Positions Functional Group Molecular Weight (g/mol) Applications
This compound 2,3,6-Cl; -CH₂OH Alcohol 211.48 Pharmaceutical intermediates
2,3,6-Trimethylphenol 2,3,6-CH₃; -OH Phenol 136.19 Soluble in methanol; industrial synthesis
2,4,5-Trichloro-α-methylbenzenemethanol 2,4,5-Cl; -CH(CH₃)OH Branched alcohol 229.50 Pesticide metabolite ("Trichlorophenyl ethanol")
Acetic acid, (2,3,6-trichlorophenyl)-, 2-butoxyethyl ester 2,3,6-Cl; ester Ester 302.74 Plasticizer or agrochemical

Key Insights :

  • Solubility: 2,3,6-Trimethylphenol’s methyl groups enhance lipid solubility compared to the polar hydroxymethyl group in this compound .
  • Steric effects: The branched -CH(CH₃)OH group in 2,4,5-Trichloro-α-methylbenzenemethanol reduces enzymatic binding efficiency compared to the linear -CH₂OH group in this compound .

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